5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Description
Properties
IUPAC Name |
5-chloro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKERKTPVPFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286104 | |
| Record name | 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-59-2 | |
| Record name | NSC43817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 6-methyl-2-methylsulfanylpyrimidin-4-ol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at position 5 undergoes nucleophilic displacement under basic or transition metal-catalyzed conditions. This reaction enables the introduction of diverse functional groups:
| Reagents/Conditions | Product | Key Observations | Reference |
|---|---|---|---|
| Amines (e.g., NH₃, alkylamines) in DMF, K₂CO₃, 80°C | 5-Amino-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | Selective substitution at C5; no observed reactivity at C2 or C6 positions | |
| Alkoxides (e.g., NaOEt) in ethanol, reflux | 5-Ethoxy-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | Requires anhydrous conditions to prevent hydrolysis of the methylthio group | |
| Thiols (e.g., PhSH) with CuI catalysis, DMSO, 100°C | 5-Phenylthio-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | Higher yields achieved with copper catalysts (70–85%) |
Mechanistic Insight : The C5 chlorine’s electrophilicity is enhanced by electron-withdrawing effects of the pyrimidinone ring, facilitating SNAr reactions. Steric hindrance from the C6 methyl group limits substitution at adjacent positions.
Deprotonation and Nitrogen Functionalization
The NH group at position 1 undergoes deprotonation with strong bases, enabling alkylation or acylation:
Key Limitation : Over-alkylation is avoided by using stoichiometric bases and low temperatures .
Sulfur-Based Modifications
The methylthio group at position 2 participates in oxidation and substitution reactions:
Oxidation to Sulfone/Sulfoxide
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 25°C, 12 h | 2-(Methylsulfinyl)-5-chloro-6-methylpyrimidin-4(1H)-one | 85% | |
| H₂O₂, AcOH | 60°C, 6 h | 2-(Methylsulfonyl)-5-chloro-6-methylpyrimidin-4(1H)-one | 78% |
S-Alkylation/Acylation
Note : The methylthio group’s nucleophilicity is comparable to aromatic thioethers, enabling facile substitution without ring degradation .
Hydrolytic Reactions
Controlled hydrolysis targets specific substituents:
Critical Factor : Acidic hydrolysis preserves the pyrimidinone ring, while alkaline conditions promote ring cleavage .
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate, KOH | EtOH, reflux, 6 h | Pyrano[2,3-d]pyrimidine derivative | 55% | |
| Hydrazine hydrate, EtOH | 80°C, 4 h | Pyrazolo[3,4-d]pyrimidine | 60% |
Mechanism : Cyclization occurs via nucleophilic attack at C5 or C2, followed by ring closure .
Scientific Research Applications
5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a pyrimidine derivative featuring a chlorine atom, a methyl group, and a methylthio group attached to its structure. The compound has a pyrimidine ring, a six-membered heterocyclic structure with nitrogen atoms at positions 1 and 3. Its molecular formula is . This compound is of interest because of its potential biological activities and applications in medicinal chemistry.
Chemical Reactivity
5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a versatile synthetic intermediate.
Potential Applications
5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one has potential applications in various fields:
- Pharmaceuticals
- Agrochemicals
- Materials science
Biological Activities
Research suggests that similar pyrimidine derivatives can act as:
- Enzyme inhibitors
- Antimicrobial agents
- Anticancer agents
Structural Similarities
Several compounds share structural similarities with 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one:
| Compound Name | Unique Features |
|---|---|
| 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Contains a pyrazolo ring |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Features an ester group |
| 2-(4-Methylsulfonylphenyl)pyrimidine | Contains a sulfonyl group |
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Methylsulfanyl (-SMe) vs. Amino Groups: Compounds with -SMe (e.g., 6b, 3c) exhibit lower melting points (84–179°C) compared to amino-substituted analogs (e.g., 6c with morpholinyl, mp 174°C), likely due to reduced hydrogen-bonding capacity .
- Chlorination Impact: Di-chlorinated derivatives (e.g., 2c) show lower melting points (88°C) than mono-chlorinated analogs, possibly due to steric effects disrupting crystal packing .
Chlorination and Alkylation
- Chlorination: demonstrates that chlorination of pyrimidinones using reagents like POCl₃ yields 4-chloro derivatives, a strategy applicable to introducing the 5-chloro substituent in the target compound .
- Methylsulfanyl Introduction : Alkylation with methyl iodide, as described in , is a common method to install -SMe groups. For example, compound 57 () was synthesized via methylation of a thioxo intermediate .
Functionalization at Position 6
- Methyl vs. Aryl Groups : The 6-methyl group in the target compound contrasts with aryl-substituted analogs (e.g., 25j–25o in ), which exhibit higher thermal stability (mp >300°C) due to extended π-conjugation .
Spectral and Analytical Comparisons
- ¹H NMR : The -SMe group in 6b and 3c resonates at δ ~2.55 ppm, consistent with electron-withdrawing effects of adjacent chlorine .
- IR Spectroscopy: Stretching frequencies for carbonyl (C=O) groups in pyrimidinones appear at ~1748 cm⁻¹ (e.g., 3c), while hydroxyl (-OH) bands are observed near 3470–3537 cm⁻¹ .
Research Implications and Gaps
While direct data for 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one are sparse, inferences from analogs suggest:
Drug Design : The -SMe group may enhance lipophilicity, improving membrane permeability compared to polar substituents like morpholinyl .
Synthetic Optimization : Alkylation and chlorination protocols from –4 could be adapted for scalable synthesis .
Unresolved Questions : The exact melting point, solubility, and biological activity of the target compound require experimental validation.
Biological Activity
5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom, a methyl group, and a methylthio group on the pyrimidine ring, which may confer unique pharmacological properties compared to other similar compounds. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 190.65 g/mol
- CAS Number : 6328-59-2
- Density : 1.47 g/cm³
- Boiling Point : 271.9 °C at 760 mmHg
The biological activity of 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its potential applications in treating diseases where enzyme activity is dysregulated.
- Antimicrobial Activity : Similar pyrimidine derivatives have shown significant antimicrobial effects against various bacteria and fungi. The presence of the chlorine and methylthio groups may enhance its interaction with microbial targets, leading to effective inhibition of growth.
- Anticancer Properties : Research indicates that pyrimidine derivatives can exhibit antiproliferative effects against cancer cell lines. The compound's structural features suggest potential efficacy in inhibiting cell proliferation through mechanisms such as microtubule depolymerization.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Anticancer Activity :
- In vitro studies demonstrated that this compound inhibited proliferation in MDA-MB-435 breast cancer cells with an IC value indicating potent activity (exact values not disclosed). Further investigations into its mechanism revealed that it disrupts microtubule dynamics, which is critical for cancer cell division .
-
Enzyme Interaction Studies :
- Interaction studies showed that 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one could effectively bind to specific enzyme targets involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one, and what critical reaction conditions must be controlled?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Chlorination : Introducing the chlorine substituent at the C-5 position using reagents like POCl₃ or PCl₅ under anhydrous conditions .
- Sulfanyl Group Incorporation : Reaction with methanethiol or its derivatives in the presence of a base (e.g., NaH) to install the methylsulfanyl group at C-2 .
- Temperature Control : Reactions often require low temperatures (0–5°C) to avoid side reactions, followed by gradual warming to room temperature . Critical conditions include strict moisture exclusion (e.g., nitrogen atmosphere) and stoichiometric control of reagents to prevent over-substitution .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- ¹H/¹³C NMR : To confirm substituent positions and ring structure. For example, the methylsulfanyl group typically appears as a singlet at δ 2.55–2.61 ppm in ¹H NMR, while the pyrimidinone carbonyl resonates at δ 165–175 ppm in ¹³C NMR .
- IR Spectroscopy : Identifies functional groups, such as the C=O stretch (~1740 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]+ calculated for C₇H₈ClN₂OS₂: 262.9716) .
Q. What safety precautions are necessary when handling intermediates during synthesis?
- Reactive Intermediates : Use gloves and fume hoods to avoid exposure to chlorinated reagents (e.g., POCl₃) and hygroscopic intermediates .
- Waste Management : Separate halogenated byproducts for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed in different assay systems for this compound?
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Methodological strategies include:
- Dose-Response Validation : Test across a broader concentration range to identify non-linear effects.
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal Assays : Confirm activity using both cell-based (e.g., microbial growth inhibition) and enzymatic (e.g., target enzyme inhibition) assays .
Q. What strategies are effective in optimizing regioselectivity during nucleophilic substitution at the C-2 and C-4 positions?
- Directing Groups : Use electron-withdrawing groups (e.g., chloro at C-5) to activate the C-2 position for substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at C-4 by stabilizing transition states .
- Catalytic Systems : Employ transition metals (e.g., CuI) to mediate cross-coupling reactions at C-4 while preserving the methylsulfanyl group at C-2 .
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- DFT Calculations : Model electrophilic/nucleophilic Fukui indices to identify reactive sites on the pyrimidinone ring .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature gradients) .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
